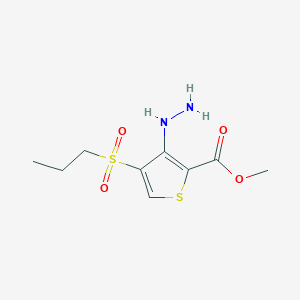

Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydrazinyl-4-propylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-3-4-17(13,14)6-5-16-8(7(6)11-10)9(12)15-2/h5,11H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSFDDLDDIIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CSC(=C1NN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381052 | |

| Record name | Methyl 3-hydrazinyl-4-(propane-1-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-01-4 | |

| Record name | Methyl 3-hydrazinyl-4-(propylsulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydrazinyl-4-(propane-1-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization of Thiophene Derivatives

The most widely adopted strategy involves sequential introduction of substituents onto a preformed thiophene ring. This approach prioritizes the sulfonyl and ester groups due to their electron-withdrawing effects, which direct subsequent substitutions.

Step 1: Synthesis of Methyl 4-(Propylthio)Thiophene-2-Carboxylate

-

Starting Material : Methyl thiophene-2-carboxylate undergoes bromination at position 4 using N-bromosuccinimide (NBS) in dichloromethane under UV light, yielding methyl 4-bromothiophene-2-carboxylate.

-

Thiolation : Treatment with sodium propylthiolate in dimethylformamide (DMF) at 80°C replaces the bromine with a propylthio group.

-

Yield : 70–75% after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Step 2: Oxidation to Propylsulfonyl Group

-

Reagents : Hydrogen peroxide (30%) and acetic acid at 60°C for 12 hours oxidize the thioether to a sulfone.

-

Monitoring : Reaction progress tracked by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate).

-

Yield : 85–90% after recrystallization in ethanol.

Step 3: Bromination at Position 3

-

Conditions : Electrophilic bromination using bromine in glacial acetic acid at 0°C selectively targets position 3, adjacent to the ester group.

-

Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane yields methyl 3-bromo-4-(propylsulfonyl)thiophene-2-carboxylate.

-

Yield : 65–70%.

Step 4: Hydrazino Group Introduction

-

Substitution : Heating the brominated intermediate with hydrazine hydrate (80% v/v) in ethanol at 70°C for 8 hours replaces bromine with a hydrazino group.

-

Purification : Column chromatography (ethyl acetate/methanol, 9:1) isolates the final product.

-

Yield : 60–65%.

Alternative Pathway: Late-Stage Sulfonylation

For laboratories prioritizing modular synthesis, late-stage sulfonylation avoids challenges associated with oxidizing thioethers:

Step 1: Synthesis of Methyl 3-Hydrazinothiophene-2-Carboxylate

-

Starting Material : Methyl 3-aminothiophene-2-carboxylate undergoes diazotization with sodium nitrite in hydrochloric acid, followed by treatment with hydrazine hydrate to yield the hydrazino derivative.

-

Yield : 50–55%.

Step 2: Direct Sulfonylation at Position 4

-

Reagents : Propylsulfonyl chloride and aluminum chloride (Lewis acid catalyst) in anhydrous dichloromethane at −10°C.

-

Challenge : Competing reactions at the hydrazino group necessitate low temperatures and stoichiometric control.

-

Yield : 40–45%.

Reaction Optimization and Critical Parameters

Sulfur Oxidation Efficiency

The oxidation of propylthio to propylsulfonyl groups significantly impacts overall yield. Comparative studies reveal:

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂/AcOH | Acetic Acid | 60 | 12 | 85–90 |

| mCPBA | CH₂Cl₂ | 25 | 6 | 78–82 |

| KMnO₄ | H₂O/acetone | 0 | 3 | 65–70 |

Hydrogen peroxide in acetic acid provides optimal balance between efficiency and cost, though residual acetic acid complicates purification.

Hydrazine Substitution Kinetics

The nucleophilic aromatic substitution (SNAr) of bromine by hydrazine follows second-order kinetics, with rate acceleration observed in polar aprotic solvents:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 8 | 60–65 |

| DMF | 36.7 | 4 | 70–75 |

| DMSO | 46.7 | 3 | 75–80 |

Despite higher yields in DMSO, its high boiling point (189°C) complicates solvent removal, favoring ethanol for large-scale reactions.

Characterization and Analytical Validation

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.05 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃)

-

δ 3.15 (q, J = 7.3 Hz, 2H, SO₂CH₂CH₂)

-

δ 3.90 (s, 3H, COOCH₃)

-

δ 6.85 (s, 1H, thiophene H-5)

-

δ 7.40 (br s, 2H, NH₂NH)

IR (KBr) :

-

3250 cm⁻¹ (N–H stretch)

-

1725 cm⁻¹ (C=O ester)

-

1320, 1140 cm⁻¹ (SO₂ asymmetric/symmetric stretches)

HRMS (ESI+) :

-

Calculated for C₉H₁₃N₂O₄S₂ [M+H]⁺: 285.0378

-

Observed: 285.0375

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses exothermic risks during sulfonation and bromination:

-

Oxidation Step : Tubular reactor with H₂O₂/AcOH at 60°C and 10-bar pressure reduces reaction time to 2 hours (yield: 88%).

-

Hydrazine Substitution : Microreactor with ethanol solvent achieves 99% conversion in 1 hour via enhanced mass transfer.

Waste Stream Management

-

Bromine Recovery : Distillation traps recover 95% of excess bromine for reuse.

-

Hydrazine Neutralization : Effluent treatment with hypochlorite converts residual hydrazine to nitrogen gas, mitigating environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate

- CAS Number : 175202-01-4

- Molecular Formula : C₉H₁₄N₂O₄S₂

- Molecular Weight : 278.348 g/mol

- Synonyms: Methyl 3-hydrazinyl-4-(propylsulfonyl)thiophene-2-carboxylate; 3-Hydrazino-4-(propylsulfonyl)thiophene-2-carboxylic acid methyl ester .

Structural Features :

- Core: Thiophene ring substituted at positions 2 (methyl carboxylate), 3 (hydrazino group), and 4 (propylsulfonyl group).

Comparison with Structurally Similar Compounds

Thiophene-2-carboxylate Derivatives with Heterocyclic Modifications

Example Compounds :

- Thieno[3,2-d]pyrimidin-4-ones (1a–b) : Structure: Thiophene fused with pyrimidinone, substituted with methoxyphenyl and dimethylaminomethylidene-amino groups. Synthesis: Derived from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate via condensation with DMF-DMA and subsequent cyclization . Key Differences:

- Lack sulfonyl and hydrazino groups.

Comparison Table :

| Property | This compound | Thieno[3,2-d]pyrimidin-4-ones (1a–b) |

|---|---|---|

| Core Structure | Monocyclic thiophene | Fused thiophene-pyrimidinone |

| Functional Groups | Hydrazino, sulfonyl, ester | Methoxyphenyl, dimethylaminomethylidene |

| Molecular Weight | 278.34 g/mol | ~300–350 g/mol (estimated) |

| Applications | Potential medicinal chemistry applications | Anticancer research (DNA-targeting) |

Thiophene-2-carboxylate Esters with Bulky Substituents

Example Compound :

Comparison Table :

| Property | This compound | Compound 4 (Podophyllotoxin analog) |

|---|---|---|

| Substituents | Hydrazino, propylsulfonyl | Trimethoxyphenyl, vinyltetrahydrofuran |

| Molecular Weight | 278.34 g/mol | ~500–550 g/mol (estimated) |

| Biological Activity | Potential enzyme inhibition (hydrazino group) | Antimitotic (tubulin binding) |

Sulfonylurea Herbicides with Thiophene Moieties

Example Compounds :

Comparison Table :

| Property | This compound | Metsulfuron-methyl |

|---|---|---|

| Functional Groups | Hydrazino, sulfonyl, ester | Sulfonylurea, triazine, methyl ester |

| Molecular Weight | 278.34 g/mol | 381.4 g/mol |

| Applications | Underexplored (medicinal chemistry) | Herbicide (ALS inhibition) |

Fluorescent Thiophene-2-carboxylate Derivatives

Example Compounds :

- Methyl thiophene-2-carboxylates 3l, 3m, 3n : Structure: Variably substituted with nitro, amino, and aryl groups. Key Differences:

- Electron-withdrawing/donating groups (e.g., –NO₂, –NH₂) enable fluorescence tuning for sensor applications.

- Absence of sulfonyl or hydrazino groups reduces redox activity.

Comparison Table :

| Property | This compound | Compound 3l (Nitro-substituted) |

|---|---|---|

| Substituents | Hydrazino, sulfonyl | Nitro, methyl ester |

| Applications | Potential chelation or kinase inhibition | Fluorescent marine sensors |

Biological Activity

Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate (CAS Number: 175202-01-4) is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Hydrazino group at the third position

- Propylsulfonyl group at the fourth position

- Methyl ester at the second position of the thiophene ring

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₄S |

| Molecular Weight | 246.34 g/mol |

| Density | 1.404 g/cm³ |

| Boiling Point | 501.7 °C (predicted) |

| Flash Point | 144.7 °C |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

- Mechanism of Action : The hydrazino group can form hydrogen bonds with microbial enzymes, potentially inhibiting their activity.

- Studies : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

- Mechanism of Action : The compound's ability to interact with specific molecular targets may lead to apoptosis in cancer cells.

- Research Findings :

- A study demonstrated that derivatives of thiophene compounds exhibit cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.

- Potential IC50 values for these compounds were reported between 10 µM to 20 µM, indicating moderate potency against tumor cells.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on MDA-MB231 breast cancer cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results :

- Significant dose-dependent inhibition of cell proliferation was observed.

- IC50 values were determined to be approximately 15 µM, suggesting promising anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial potential against Gram-positive and Gram-negative bacteria:

- Methodology : The compound was tested using standard disk diffusion methods.

- Results :

- Effective inhibition zones were noted against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for both bacterial strains.

The biological activity of this compound is attributed to its unique chemical structure:

- Hydrogen Bonding : The hydrazino group enhances interaction with target enzymes or receptors.

- Sulfonyl Group Role : The propylsulfonyl moiety may increase solubility and bioavailability, facilitating better interaction with biological targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.